Ethyl 3-dimethylaminopropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJWGJGVGRWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902738 | |
| Record name | NoName_3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-21-2 | |
| Record name | β-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20120-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N,N-dimethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Ethyl 3 Dimethylaminopropionate As a Foundational Chemical Intermediate
Ethyl 3-dimethylaminopropionate serves as a vital precursor in various chemical reactions, primarily due to the presence of both an ester and a tertiary amine functional group. This dual functionality allows it to participate in a range of transformations, making it a versatile tool for synthetic chemists.
One of the primary applications of this compound is in the preparation of other chemical intermediates and target molecules. For instance, it is a key starting material in the synthesis of [3-(dimethylamino)propionyl]guanidine. fishersci.ca Its utility extends to the creation of more complex heterocyclic structures and pharmaceutical intermediates.
The reactivity of the ester group allows for transformations such as hydrolysis, transesterification, and amidation, while the tertiary amine can act as a base or a nucleophile. This combination of reactive sites in a relatively simple molecule underscores its importance as a foundational intermediate in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol fishersci.ca |
| IUPAC Name | ethyl 3-(dimethylamino)propanoate fishersci.ca |
| CAS Number | 20120-21-2 fishersci.casigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Solubility | Immiscible with water fishersci.ca |
Historical Trajectories and Evolution of Research Involving Ethyl 3 Dimethylaminopropionate
Foundational Synthetic Routes to this compound
The primary and most efficient method for synthesizing this compound is through the Michael addition reaction.
Michael Addition Reactions Utilizing Dimethylamine and Ethyl Acrylate
The conjugate addition of dimethylamine to ethyl acrylate stands as a cornerstone for the synthesis of this compound. This reaction is a classic example of a Michael addition, where a nucleophile (dimethylamine) adds to an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature. The process is valued for its high atom economy and generally results in good to excellent yields of the desired product.
A one-pot synthesis method has been developed for producing 3-N,N-dimethylamino ethyl acrylate, a related compound, using ethyl acetate, dimethylamine, and carbon monoxide. This process boasts a total yield of over 95% and high purity, making it suitable for large-scale industrial production. google.com
Elaborate Transformations and Derivatizations of this compound
This compound serves as a key starting material for the synthesis of a range of other valuable chemical compounds.
Synthetic Pathways to Analogous Alkyl 3-(Dimethylamino)propionates, such as Methyl 3-(Dimethylamino)propionate
Transesterification of this compound is a common method to produce other alkyl 3-(dimethylamino)propionates. For instance, the synthesis of Methyl 3-(dimethylamino)propionate can be achieved by reacting the ethyl ester with methanol (B129727) in the presence of a suitable catalyst. It has been noted that in certain reactions, such as during the deprotection of a related benzyl-protected amine, transesterification can occur as a side reaction when ethanol (B145695) is used as a solvent. chemicalbook.com
| Starting Material | Reagent | Product | Catalyst |
| This compound | Methanol | Mthis compound | Acid or Base Catalyst |
| Methyl 3-(benzyl(methyl)amino)propanoate | Hydrogen | Methyl 3-(methylamino)propanoate | 10% Pd/C |
Preparation of Functionalized Aliphatic Amino Acid Derivatives and Hydrazides
The ester functionality in this compound can be readily converted to other functional groups, such as amides and hydrazides, which are precursors to a variety of functionalized aliphatic amino acid derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding 3-(dimethylamino)propanehydrazide. These hydrazides can then be further reacted to form a diverse array of heterocyclic compounds and other complex molecules. While direct examples starting from this compound are not detailed in the provided context, the synthesis of various functionalized imide derivatives from amino acids and anhydrides demonstrates the general reactivity of such structures. researchgate.net
Strategic Use in the Synthesis of Carbodiimides, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and its Salts
A significant application of derivatives from this compound is in the synthesis of carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.org The synthesis of EDC typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine, which can be conceptually derived from this compound through reduction and amination pathways. The resulting urea (B33335) derivative is then dehydrated to form the carbodiimide. youtube.com EDC is commonly handled as its hydrochloride salt (EDC·HCl), which is a white, water-soluble solid. wikipedia.org This reagent is widely used as a coupling agent in peptide synthesis and other amide bond formations. wikipedia.org Various synthetic methods for EDC and its salts have been developed, including modifications that improve yield and purity for industrial-scale production. google.comgoogle.com
| Reactants | Product | Key Transformation |
| Ethyl isocyanate, N,N-dimethylpropane-1,3-diamine | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Urea formation |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dehydration |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Salt formation |
Conversion to Dimethylaminopropanol Derivatives
The ester group of this compound can be reduced to a primary alcohol to form 3-(dimethylamino)propan-1-ol. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107). The resulting amino alcohol is a valuable building block in its own right, used in the synthesis of various pharmaceuticals and other specialty chemicals.
Reactivity with Organometallic Reagents: Investigations with Phenyldimethylsilyllithium and Lithium Diisopropylamidecdnsciencepub.comwikipedia.org
The reactivity of esters like this compound with organometallic reagents is a cornerstone of carbon-carbon bond formation and functional group manipulation in organic synthesis. The choice of reagent dictates the outcome, with a notable distinction between nucleophilic and basic reagents.
Phenyldimethylsilyllithium , a silyl-lithium reagent, engages in nucleophilic conjugate addition with β-N,N-dimethylaminoacrylates, which are structurally related to this compound. Research shows that phenyldimethylsilyllithium reacts with ethyl β-N,N-dimethylaminopropenoate via conjugate addition. cdnsciencepub.com The intermediate enolate is then protonated during aqueous work-up to yield ethyl 3-N,N-dimethylamino-3-dimethyl(phenyl)silylpropanoate. cdnsciencepub.com This transformation highlights the ability of silyllithium reagents to introduce a silyl (B83357) group into the molecule, which can be a versatile handle for further synthetic modifications.
In stark contrast, Lithium Diisopropylamide (LDA) functions as a strong, sterically hindered, non-nucleophilic base. wikipedia.org Its primary role is not to add to the carbonyl group, but to deprotonate the α-carbon (the carbon adjacent to the ester carbonyl), generating a lithium enolate. libretexts.orgpearson.comlibretexts.org This process must be carried out in a non-hydroxylic solvent like tetrahydrofuran (THF) to prevent competing reactions. libretexts.orglibretexts.org The formation of the enolate is a crucial step, as it converts the otherwise electrophilic ester into a potent nucleophile, ready to react with various electrophiles in subsequent steps, such as alkylation. libretexts.orgmasterorganicchemistry.com The use of a strong, non-nucleophilic base like LDA is essential for achieving complete and clean conversion to the enolate without side reactions involving the carbonyl group. wikipedia.orglibretexts.org
Interactive Data Table: Reactivity with Organometallic Reagents
| Reagent | Type | Role | Product with this compound (or analogue) |
|---|---|---|---|
| Phenyldimethylsilyllithium | Nucleophilic Silyl Anion | Nucleophile | Ethyl 3-N,N-dimethylamino-3-dimethyl(phenyl)silylpropanoate cdnsciencepub.com |
| Lithium Diisopropylamide (LDA) | Non-nucleophilic Base | Base (Proton Abstraction) | Lithium enolate of this compound libretexts.orgpearson.com |
Stereochemical Aspects of Cope-Degradation in Related N,N-Dimethylated Amino Acid Estersnumberanalytics.commasterorganicchemistry.comorganic-chemistry.org
The Cope degradation, or Cope elimination, is a thermally induced intramolecular elimination reaction of tertiary amine oxides to form an alkene and a hydroxylamine. masterorganicchemistry.com This reaction is particularly noted for its specific stereochemical requirements. The mechanism proceeds through a concerted, five-membered cyclic transition state, which dictates a syn-elimination pathway. organic-chemistry.orgnumberanalytics.com This means the tertiary amine oxide and the abstracted β-hydrogen must be in a syn-periplanar conformation for the reaction to occur. organic-chemistry.orgalfa-chemistry.com
The process begins with the oxidation of the tertiary amine, such as the N,N-dimethylamino group in an amino acid ester, to its corresponding N-oxide, typically using an oxidant like hydrogen peroxide. masterorganicchemistry.com Upon heating, the oxygen of the N-oxide acts as an internal base, abstracting a proton from the β-carbon. masterorganicchemistry.com The stereoselectivity of the Cope elimination is a key feature; the reaction geometry requires the molecule to adopt a specific conformation, influencing which alkene stereoisomer is formed. numberanalytics.comnumberanalytics.com For simple alkenes, the reaction often follows the Hofmann rule, favoring the formation of the less-substituted alkene due to the steric demands of the amine oxide group, which preferentially interacts with the most accessible hydrogens. organic-chemistry.org
Transesterification Processes Involving this compound and Derivativesnih.govorganic-chemistry.orggoogle.com
Transesterification is a fundamental process for converting one ester into another by exchanging the alcohol moiety. This reaction is typically catalyzed by an acid or a base. nih.gov For β-amino esters like this compound, this transformation is valuable for synthesizing a variety of other esters that may be more suitable for specific applications, such as the production of specialty polymers. nih.gov
The process involves reacting the parent ester with an excess of a different alcohol in the presence of a catalyst. For instance, reacting this compound with methanol would yield Mthis compound and ethanol. The reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium toward the desired product. mdpi.com Various catalysts can be employed, including mineral acids, Lewis acids, and organic bases. nih.gov The development of heterogeneous catalysts, such as silica-supported boric acid, offers advantages like easier separation and potential for recycling. researchgate.net
A significant application of such processes is the synthesis of aminoalkyl (meth)acrylates, which are important monomers. google.com Studies have demonstrated the transesterification of C1–C4-alkyl (meth)acrylates with aminoalcohols using distannoxane catalysts to produce these valuable compounds. google.com
Interactive Data Table: Transesterification Examples
| Starting Ester | Reagent Alcohol | Catalyst Type | Product Ester |
|---|---|---|---|
| Ethyl Acrylate | Diethylaminoethanol | Distannoxane | Diethylaminoethyl acrylate google.com |
| β-Keto Ethyl Esters | Various Alcohols | 4-DMAP (amine base) | Corresponding new β-Keto Ester nih.gov |
| Vegetable Oils (Triglycerides) | Ethanol | Sodium Hydroxide (B78521) | Fatty Acid Ethyl Esters (Biodiesel) mdpi.com |
Ring Closure Methodologies Utilizing Methyl 3-(Dimethylamino)propionate Analoguesresearchgate.netresearchgate.net
Analogues of this compound, such as Methyl 3-(dimethylamino)propionate, serve as crucial starting materials for the synthesis of heterocyclic compounds. sigmaaldrich.com One of the most common applications is in the construction of pyrazolidin-3-one (B1205042) rings.
The synthesis generally involves the reaction of a β-amino ester derivative with hydrazine or a substituted hydrazine. researchgate.net The most straightforward method involves heating α,β-unsaturated esters like acrylates with hydrazine hydrate. researchgate.net A more controlled, multi-step approach starts from N-protected amino acids. For example, an N-protected glycine (B1666218) can be homologated to a β-keto ester, which is then reduced, mesylated, and finally cyclized with hydrazine to furnish the 5-substituted pyrazolidin-3-one ring system. researchgate.net This sequence demonstrates the utility of β-amino ester frameworks as flexible precursors for building complex, pharmacologically relevant heterocyclic scaffolds. researchgate.netresearchgate.net
Mechanistic Investigations and Theoretical Chemical Studies
Elucidation of Reaction Mechanisms Pertaining to Ethyl 3-Dimethylaminopropionate
The reactivity of this compound is governed by the interplay of its ester and tertiary amine functional groups. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies.
The hydrolysis of esters can proceed through several mechanisms, with the most common for simple esters under basic conditions being the base-catalyzed acyl-cleavage (BAC2) mechanism. This pathway is particularly relevant for the hydrolysis of this compound. The BAC2 mechanism is a two-step process involving the formation of a tetrahedral intermediate.
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of the ethoxide leaving group and the formation of a carboxylate salt and ethanol (B145695). The reaction is effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base, driving the equilibrium towards the products.
This compound is commonly synthesized via the aza-Michael addition (a type of conjugate addition) of dimethylamine (B145610) to ethyl acrylate (B77674). acs.orgresearchgate.net This reaction is a prime example of the powerful C-N bond-forming reactions in organic synthesis. The mechanism of this reaction is influenced by intermolecular interactions and the nature of the reactants and solvent. acs.orgyoutube.com
The reaction proceeds through the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. libretexts.org This attack is facilitated by the polarization of the ethyl acrylate molecule due to the electron-withdrawing nature of the ester group, which renders the β-carbon electrophilic. libretexts.org
Computational studies on the aza-Michael addition of primary and secondary amines to ethyl acrylate have shown that the reaction can proceed through different pathways, including a 1,2-addition or a 1,4-addition mechanism. acs.org For secondary amines like dimethylamine, the reaction with ethyl acrylate typically follows a pathway involving the formation of a zwitterionic intermediate. acs.org This intermediate is then stabilized through proton transfer, which can be assisted by another amine molecule, to yield the final product, this compound. acs.org The choice between the 1,2- and 1,4-addition pathways can be influenced by the substituents on both the amine and the acrylate. acs.org
The table below summarizes the key steps in the conjugate addition of dimethylamine to ethyl acrylate.
| Step | Description |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic β-carbon of ethyl acrylate. |
| 2. Zwitterion Formation | A zwitterionic intermediate is formed, with a negative charge on the α-carbon and a positive charge on the nitrogen atom. |
| 3. Proton Transfer | A proton is transferred from the positively charged nitrogen atom to the negatively charged α-carbon, often facilitated by a second molecule of dimethylamine acting as a base. |
| 4. Product Formation | The final product, this compound, is formed. |
This compound can participate in cyclocondensation reactions, where the ester and amino functionalities are involved in the formation of cyclic structures. While specific studies detailing the electron density flow in cyclocondensation reactions of this compound are not widely available, the principles can be inferred from related intramolecular reactions of amino esters. nih.govacs.org
In a hypothetical intramolecular cyclization, the nitrogen atom could act as a nucleophile, attacking the carbonyl carbon of the ester group. This would be an example of an intramolecular aminolysis. The feasibility of such a reaction would depend on the reaction conditions and the potential for forming a stable cyclic product. For this compound, a direct intramolecular cyclization would lead to a four-membered ring (a β-lactam), which is a strained structure. However, in the presence of other reagents, it could be a precursor to more complex heterocyclic systems.
The electron density flow in such a reaction would involve the movement of the lone pair of electrons from the nitrogen towards the electrophilic carbonyl carbon, followed by the cleavage of the carbon-oxygen bond of the ethoxy group. The mechanism would be influenced by factors that stabilize the transition state, such as the solvent and the presence of catalysts.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Role as a Synthetic Building Block
The reactivity of Ethyl 3-dimethylaminopropionate makes it a valuable precursor in the synthesis of diverse and high-value chemical structures. Its utility spans the creation of intricate molecular frameworks and the production of specialty chemicals.
Precursor in the Synthesis of Complex Organic Scaffolds and Biologically Relevant Molecules
Beta-amino esters, such as this compound, are fundamental starting materials for constructing complex heterocyclic scaffolds that form the core of many biologically active molecules. For instance, derivatives of this compound are instrumental in synthesizing substituted pyrimidinones. The reaction of related β-keto esters with amidines like benzamidine (B55565) can lead to the formation of polycyclic pyrimidinone systems, which are investigated for various pharmacological activities. researchgate.net
A notable example of a biologically relevant molecule derived from a similar synthetic strategy is ethyl 3-(pyridin-2-ylamino) propanoate. This compound is synthesized through the Michael addition of 2-aminopyridine (B139424) to an acrylate (B77674) ester. google.com Modern synthesis methods for this molecule utilize raw materials like 2-aminopyridine and ethyl acrylate with a trifluoromethanesulfonic acid catalyst to achieve high yields and purity, demonstrating the importance of the underlying β-aminopropanoate structure in medicinal chemistry. google.com The synthesis parameters for this related compound highlight a practical and efficient pathway. google.com
| Parameter | Details |
|---|---|
| Reactants | 2-Aminopyridine, Ethyl acrylate |
| Solvent | Anhydrous Ethanol (B145695) |
| Catalyst | Trifluoromethanesulfonic acid |
| Temperature | 120-160 °C |
| Reaction Time | 16-20 hours |
| Product | Ethyl 3-(pyridin-2-ylamino) propanoate |
Utilization in the Preparation of Agrochemicals and Dyestuff
The structural motifs derived from this compound are found in various specialty chemicals, including certain agrochemicals and dyes. In the field of agrochemicals, functionalized 6-substituted-4(3H)-pyrimidinones, which can be synthesized from precursors related to beta-amino esters, have been identified as a class of compounds with potential herbicidal activity. researchgate.net
In the dyestuff industry, structurally similar compounds known as 3-dimethylamino-1-arylpropenones (enaminones) serve as key intermediates for novel disperse dyes. mdpi.com These enaminones are reacted with diazonium salts to produce brightly colored azo compounds suitable for dyeing synthetic fabrics like polyester. mdpi.com The resulting dyes, in shades of greenish-yellow and orange, exhibit good fastness to light, washing, and rubbing. mdpi.com
Facilitation of the Synthesis of α-Methylene Esters, Acids, and Lactones
This compound is a classical precursor for the synthesis of ethyl acrylate, an important α,β-unsaturated ester. This transformation is achieved via the Hofmann Elimination reaction. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org The process involves two main steps:
Exhaustive Methylation: The tertiary amine of this compound is reacted with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.orgbyjus.com
Elimination: The resulting salt is treated with a base, such as silver oxide or sodium hydroxide (B78521), and heated. libretexts.org This induces an E2 elimination reaction, where the bulky quaternary ammonium group acts as a good leaving group, leading to the formation of the less-substituted alkene, which in this case is ethyl acrylate. wikipedia.orgmasterorganicchemistry.com
This strategy is not limited to simple esters. A similar transformation is used to convert 2-(diethylamino)ethyl 3-(dimethylamino)propionate into 2-(diethylamino)ethyl acrylate with a high yield of 93%, demonstrating the effectiveness of this method for creating valuable acrylate monomers. chemicalbook.com
Integration within Polymer Chemistry and Supramolecular Chemistry
The dimethylamino functional group is a cornerstone for creating "smart" or "stimuli-responsive" polymers. Monomers containing this group, which are structurally and functionally analogous to this compound, are widely used in advanced polymer synthesis.
Incorporation into Polymerization Processes for Specialty Copolymers and Amphiphilic Systems
A key monomer in this field is 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). Its tertiary amine group provides pH-responsiveness, making it a valuable component in specialty copolymers. nih.gov By using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, DMAEMA can be copolymerized with hydrophobic monomers such as methyl methacrylate (MMA) or styrene (B11656) (St) to create well-defined amphiphilic block copolymers. cmu.eduacs.orgmdpi.com
These copolymers consist of a hydrophilic PDMAEMA block and a hydrophobic block (e.g., PMMA or PSt). acs.org This amphiphilic nature allows them to self-assemble in aqueous solutions into organized nanostructures like micelles, which have applications as stabilizers and emulsifiers. cmu.eduacs.org The properties of these systems can be precisely tuned by controlling the polymer architecture and the length of each block. mdpi.com
| Copolymer Type | Hydrophilic Block | Hydrophobic Block | Synthesis Method | Reference |
|---|---|---|---|---|
| AB Diblock | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Poly(methyl methacrylate) (PMMA) | ATRP | cmu.eduacs.org |
| AB Diblock | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Polystyrene (PSt) | ATRP | acs.org |
| ABA Triblock | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Poly(methyl methacrylate) (PMMA) | ATRP | cmu.eduacs.org |
| Statistical | Poly(dimethylamino ethyl methacrylate) | Poly((2-(diisopropylamino) ethyl methacrylate) | RAFT | mdpi.com |
Design and Development of Polymeric Nanocarriers for Controlled Release Mechanisms
The stimuli-responsive nature of polymers containing DMAEMA is harnessed to design advanced nanocarriers for applications like controlled drug delivery. nih.govnih.gov Copolymers of DMAEMA can self-assemble into nanoparticles or micelles that encapsulate therapeutic agents. nih.govresearchgate.netscispace.com
The release of the encapsulated cargo is triggered by changes in the local environment. nih.gov The tertiary amine groups of the PDMAEMA segments have a pKa of about 7.4. nih.gov In the neutral pH of the bloodstream, these groups are largely deprotonated and hydrophobic, keeping the nanocarrier intact. However, in the acidic environment of a tumor or within a cell's endosome (pH < 6), the amine groups become protonated and positively charged. nih.govnih.gov This transition from a hydrophobic to a hydrophilic state causes the nanoparticle to swell or disassemble, leading to the rapid and targeted release of the drug. nih.govrsc.org Furthermore, copolymerization of DMAEMA with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) creates dual-responsive systems that can release drugs in response to both pH and temperature changes. acs.orgmdpi.comnih.gov
| Polymer System | Stimulus | Mechanism | Application | Reference |
|---|---|---|---|---|
| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) based micelles | pH | Protonation of tertiary amines in acidic conditions causes micelle disassembly. | Targeted anticancer drug delivery. | nih.gov |
| Poly(DMAEMA-co-EAAm) | pH / Temperature | Protonation of DMAEMA and hydrogen bonding changes induce LCST shift. | Glucose-controlled insulin (B600854) release. | acs.org |
| Poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) | pH | Hydrophobic-to-hydrophilic transition below pKa (~6.2) triggers release. | Gene therapy, drug delivery for cancer. | rsc.org |
| PDMAEMA and Pyridyl disulfide ethyl methacrylate (PDSEMA) | pH / Redox | pH-induced swelling and disulfide cleavage in reductive environments. | Vaccine delivery systems. | nih.gov |
Synthesis and Aggregation Behavior of Zwitterionic Surfactants Derived from this compound
The conversion of tertiary amines into zwitterionic surfactants is a key strategy in creating surface-active agents with unique properties, such as high solubility and salt tolerance. While direct synthesis pathways starting from this compound are not extensively detailed in available research, the synthesis using structurally similar amines, such as 3-(dimethylamino)-1-propylamine, provides a clear blueprint for this chemical transformation.
Detailed Research Findings: A common synthetic route involves the reaction of an amine with various agents to introduce a negatively charged group, creating the zwitterionic structure. For instance, zwitterionic surfactants can be synthesized by reacting an intermediate compound, derived from 3-(dimethylamino)-1-propylamine and an ethoxylated acid, with reagents like 1,3-propanesultone or sodium chloroacetate. mdpi.com This process yields sulfobetaine (B10348) or carboxybetaine surfactants, respectively. The general scheme involves refluxing the tertiary amine intermediate with the appropriate reagent in a suitable solvent system. mdpi.com
The aggregation behavior of the resulting zwitterionic surfactants is characterized by the formation of micelles in a solution, which is fundamental to their function. The aggregation number of micelles derived from zwitterionic surfactants with a propanesulfonate head group can be relatively insensitive to the addition of simple salts, though the critical micelle concentration (CMC) may be affected. nih.gov However, certain salts can significantly alter the surface charge (zeta potential) of the micelles, effectively changing their surface character and interaction with the surrounding medium. nih.gov This "chameleon-like" behavior is a hallmark of some zwitterionic surfactants, allowing their properties to be tuned by the composition of the aqueous solution. nih.gov
Fabrication of Ammonium Ionenes and Investigation of Their Structural-Property Relationships
Ammonium ionenes are a class of polymers characterized by the presence of quaternary nitrogen atoms within the main polymer chain. elsevierpure.comelsevierpure.com The standard and long-established method for synthesizing these polymers is the Menshutkin reaction, which involves the step-growth polymerization of a ditertiary amine with an alkyl dihalide. elsevierpure.comelsevierpure.com
Detailed Research Findings: this compound is a monotertiary amine, meaning it has only one tertiary amine group. As the conventional synthesis of ionenes requires two tertiary amine groups per monomer to react with the alkyl dihalide and propagate the polymer chain, this compound cannot directly act as a monomer for the fabrication of ammonium ionenes through this mechanism. The available scientific literature does not indicate its use as a precursor or alternative monomer in ionene synthesis.
The structural-property relationships of ammonium ionenes are well-documented. Key factors influencing their properties include the number of methylene (B1212753) groups between the charged nitrogen atoms (denoted as x,y-ionenes) and the nature of the counterion. vt.eduresearchwithrutgers.com These structural elements dictate the charge density along the polymer chain, which in turn governs thermal properties, mechanical behavior, and solubility. elsevierpure.comvt.edu For example, varying the charge density and the counterion (e.g., bromide, tetrafluoroborate) can tailor the thermal transitions and rheological behavior of the ionenes. researchwithrutgers.com X-ray scattering studies have revealed that many ionenes exhibit microphase separation, leading to organized nanostructures that influence their bulk properties. researchwithrutgers.com
Cross-linking Applications for Biomaterial Modification (e.g., collagen fibers)
A significant application often associated with the "ethyl-3-dimethylaminopropyl" chemical structure is the cross-linking of biomaterials, particularly collagen fibers. However, it is crucial to clarify that the agent used for this purpose is not this compound but 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) . researchgate.netresearchgate.net EDC is a zero-length cross-linker, meaning it facilitates the formation of a covalent bond between molecules without being incorporated into the final linkage itself. researchgate.net It is widely used, often in conjunction with N-hydroxysuccinimide (NHS), to enhance the stability and mechanical properties of collagen-based materials for biomedical applications. nih.govnih.gov
Detailed Research Findings: The mechanism of EDC/NHS cross-linking involves the activation of carboxylic acid groups (e.g., on aspartate or glutamate (B1630785) residues in collagen) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine group (e.g., on a lysine (B10760008) residue) to form a stable amide bond, releasing an isourea byproduct. researchgate.net The addition of NHS stabilizes the reactive intermediate by converting it to an NHS-ester, which is less susceptible to hydrolysis and more efficiently reacts with the amine groups. mdpi.com
This cross-linking process imparts significant changes to the properties of collagen:
Biochemical Stability: Cross-linked collagen exhibits substantially increased resistance to enzymatic degradation by collagenase. researchgate.netresearchgate.netnih.gov This controlled degradation is vital for tissue engineering applications, where the scaffold must maintain its structure for a sufficient period to allow for tissue regeneration. nih.govnih.gov
Physical Properties: The treatment typically increases the thermal denaturation temperature (shrinkage temperature) of collagen. researchgate.netresearchgate.net It can also reduce the swelling ratio of the material in aqueous environments. researchgate.netresearchgate.net
Biocompatibility: EDC is considered to have low cytotoxicity, as the cross-linking byproducts can be washed away. researchgate.netnih.gov The resulting cross-linked collagen matrix generally supports cell adhesion and proliferation, making it a suitable biomaterial for applications like guided bone regeneration and tendon repair. researchgate.netnih.govnih.gov
The precise effects of the cross-linking can be fine-tuned by controlling reaction parameters such as the concentration of EDC and NHS, the pH of the solution, and the reaction time. researchgate.netnih.gov
| Property | Effect of EDC/NHS Cross-linking | References |
| Mechanical Strength | Increased tensile modulus and stress to failure | nih.gov, nih.gov, nih.gov |
| Enzymatic Resistance | Significantly increased resistance to collagenase | researchgate.net, researchgate.net, nih.gov |
| Thermal Stability | Increased denaturation (shrinkage) temperature | researchgate.net, researchgate.net |
| Swelling Ratio | Generally reduced | researchgate.net, researchgate.net |
| Biocompatibility | Low cytotoxicity; supports cell adhesion and growth | researchgate.net, nih.gov |
Catalytic and Reaction Engineering Contributions
Influence on Catalytic Ester Metathesis and Transfer Hydrogenation Reactions
Based on a thorough review of available scientific literature, there is no information regarding the specific influence or application of this compound in catalytic ester metathesis or transfer hydrogenation reactions. These catalytic processes typically employ distinct types of catalysts, such as metal-carbene complexes for metathesis and transition metal complexes with specific ligands (e.g., diamines, aminoalcohols) for transfer hydrogenation. google.com
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Structural and Mechanistic Studies
Spectroscopic methods are indispensable for probing the intricate details of molecular structure and observing the progression of chemical reactions. Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are two such powerful techniques that offer unique insights into the chemical world.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the structural elucidation of molecules and the investigation of reaction mechanisms. In the context of Ethyl 3-dimethylaminopropionate, NMR has been instrumental in characterizing its reaction products and understanding the stereochemical outcomes of synthetic transformations.
For instance, NMR evidence has been crucial in studying the Michael addition reaction involving this compound. bath.ac.uk The structural assignment of resulting isoquinolines and other products relies heavily on diagnostic NMR spectra. bath.ac.uk In one study, the reaction of catechol with this compound yielded several products, including the dimethylammonium salt of 2-(3-dimethylaminopropionoxy)phenol, the structure of which was confirmed by its IR and NMR spectroscopic properties. bath.ac.uk
Furthermore, NMR plays a vital role in stereochemical analysis. In the synthesis of cis- and trans-4-t-butylcyclohexyl esters using this compound, NMR spectroscopy was employed to differentiate between the resulting stereoisomers. dss.go.th The chemical shifts (τ) and the width of the signal (W½) for the equatorial and axial protons in the cyclohexyl ring provided definitive evidence for the stereochemistry of the products. dss.go.th
Detailed NMR data from the literature for a product derived from a reaction involving this compound is presented below:
| Compound | Isomer | Nucleus | Chemical Shift (τ) | Signal Characteristics | Reference |
| 4-t-Butylcyclohexanol | cis | ¹H | 6.10 | multiplet, equatorial C₁ proton, W½ = 6 Hz | dss.go.th |
| 4-t-Butylcyclohexanol | trans | ¹H | 6.48-6.80 | broad multiplet, axial C₁ proton, W½ = approx. 16 Hz | dss.go.th |
In the synthesis of donor-substituted cyclopentadienyl (B1206354) ligands, where this compound serves as a precursor, both 1D and 2D NMR techniques like ¹H-¹H COSY are utilized for comprehensive characterization of the complex products. uni-tuebingen.de
Electron Paramagnetic Resonance (EPR) Spectroscopy in Micellization Phenomena
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species that have unpaired electrons. It is particularly valuable in investigating radical reactions and the behavior of paramagnetic probes in various environments, such as micelles. After a thorough review of scientific literature, no studies were found that employed EPR spectroscopy to investigate the micellization phenomena or any other property related to this compound.
Chromatographic Separation and Characterization Techniques in Synthetic Organic Chemistry
Chromatography is a fundamental separation technique in synthetic organic chemistry, essential for the purification of products and the analysis of reaction mixtures. Various chromatographic methods are employed depending on the properties of the compounds of interest.
In research involving this compound, gas-phase chromatography (GPC) has been used to characterize the products of its reactions. For example, in the synthesis of 4-t-butylcyclohexyl esters, the cis and trans isomers of the resulting alcohol were separated and identified using GPC. dss.go.th The retention times of the isomers were determined under specific chromatographic conditions, allowing for their differentiation and quantification. dss.go.th
The specific parameters for the gas-phase chromatographic separation are detailed in the table below:
| Parameter | Value | Reference |
| Instrument | Wilkens Aerograph autoprep Model 705 | dss.go.th |
| Detector | Flame ionization | dss.go.th |
| Column | 6 ft x ⅜ in stainless steel with Tide detergent (36-60 mesh) | dss.go.th |
| Carrier Gas | N₂ at 30 ml/min | dss.go.th |
| Injector Temperature | 180°C | dss.go.th |
| Column Temperature | 160°C | dss.go.th |
| Detector Temperature | 185°C | dss.go.th |
| Retention Time (cis-isomer) | 3.12 min | dss.go.th |
| Retention Time (trans-isomer) | 4.4 min | dss.go.th |
Additionally, column chromatography is a standard method for the purification of reaction products in syntheses involving this compound. dss.go.th While advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard in modern organic chemistry labs, specific application data for the direct analysis of this compound was not prevalent in the reviewed literature. However, a thesis that utilized this compound as a starting material for a ligand synthesis did employ Size Exclusion Chromatography (SEC) for the characterization of polymers produced in subsequent reactions. uni-tuebingen.deuni-tuebingen.de
Dynamic Light Scattering (DLS) for Investigating Colloidal and Aggregate Systems
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution, such as colloids, nanoparticles, and aggregates. Based on a comprehensive search of the available scientific literature, no research has been published that utilizes Dynamic Light Scattering to investigate colloidal or aggregate systems involving this compound.
Surface Tension Measurements in the Study of Interfacial Phenomena
Surface tension measurements are critical for characterizing the behavior of substances at interfaces, such as the air-water or oil-water interface. These measurements are key to understanding phenomena like wetting, detergency, and emulsification. A thorough review of the scientific literature revealed no studies focused on the measurement of surface tension or the investigation of interfacial phenomena related to this compound.
Green Chemistry and Environmental Research Investigations
Development of Sustainable Synthetic Approaches for Ethyl 3-Dimethylaminopropionate
The synthesis of this compound, a β-amino ester, is a key process in chemical manufacturing. Green chemistry principles have driven research towards more sustainable and environmentally friendly synthetic methods. The primary route for its formation is the aza-Michael addition of dimethylamine (B145610) to ethyl acrylate (B77674). researchgate.net Traditional methods often involve lengthy reaction times and the use of solvents, but modern approaches have focused on improving these aspects.
A significant advancement in the synthesis of related β-amino esters is the use of microwave irradiation. tandfonline.comtandfonline.comcolab.wsresearchgate.net This technique dramatically reduces reaction times compared to conventional heating methods. tandfonline.comtandfonline.com For instance, studies on the synthesis of various β-amino-α,β-unsaturated esters have shown that microwave-assisted methods can produce excellent yields in significantly shorter periods. tandfonline.comresearchgate.net This efficiency is a hallmark of green chemistry, as it reduces energy consumption. tandfonline.com
Another key strategy is the implementation of solvent-free reaction conditions. researchgate.netmdpi.com Eliminating organic solvents is a core goal of green chemistry as it minimizes waste and reduces the environmental impact associated with solvent use and disposal. Research has demonstrated successful aza-Michael additions under solvent-free protocols, sometimes using a catalyst to promote the reaction. researchgate.netmdpi.com For example, the addition of various amines to ethyl acrylate has been achieved with high yields using heterogeneous catalysts under solvent-free conditions. researchgate.net
The combination of microwave assistance and solvent-free conditions represents a particularly green approach. Research on similar reactions has shown that this combination can lead to rapid and efficient synthesis of β-amino esters. tandfonline.com The development of these methods, focusing on reduced energy use, minimal waste, and the avoidance of hazardous solvents, showcases the successful application of green chemistry principles to the synthesis of compounds like this compound.
Table 1: Comparison of Synthetic Methods for Aza-Michael Additions
| Method | Key Advantages | Catalyst/Conditions | Typical Reaction Time | Relevant Findings |
|---|---|---|---|---|
| Conventional Heating | Well-established | Often requires solvent and/or catalyst | Hours to days researchgate.net | Can result in good yields but is often energy and time-intensive. researchgate.net |
| Microwave-Assisted | Drastically reduced reaction times, energy efficient tandfonline.com | Can be performed with or without catalyst, often solvent-free tandfonline.commdpi.com | Minutes tandfonline.com | Provides rapid and efficient access to β-amino esters with high yields. tandfonline.comtandfonline.comresearchgate.net |
| Solvent-Free Synthesis | Reduces waste, environmentally friendly researchgate.net | Often utilizes a heterogeneous or base catalyst researchgate.netmdpi.com | Varies, can be combined with microwave for speed | Eliminates the need for hazardous organic solvents, aligning with green chemistry principles. researchgate.net |
Academic Studies on the Environmental Fate and Behavior of Related Amine Oxides and Derivatives
While specific environmental fate data for this compound is limited, extensive research on related compounds, such as tertiary amines and amine oxides, provides crucial insights into its potential environmental behavior. nih.govieaghg.orgnih.gov These compounds can enter the environment through various pathways, and their subsequent degradation and interaction with environmental compartments are of significant interest. ieaghg.orgepa.gov
Biodegradation: Amine oxides, which are oxidation products of tertiary amines, are widely used as surfactants in consumer products and can enter wastewater systems in large volumes. nih.govwikipedia.org Studies have shown that amine oxides are readily biodegradable. nih.govnih.gov For example, simulation studies demonstrated that over 96% of amine oxides are removed during secondary activated sludge wastewater treatment, with rapid mineralization. nih.gov The biodegradability of amines can be influenced by their chemical structure and environmental conditions such as salinity. nih.gov For instance, some ethanolamines are readily biodegraded in both low and high salinity wastewaters, while the degradation of other amines can be inhibited by high salt concentrations. nih.gov
Photodegradation: Sunlight can play a role in the degradation of amines and their derivatives in aquatic environments. nih.govacs.org The photodegradation of various amine drugs, including tertiary amines, has been observed in the presence of substances like nitrate (B79036) and humic substances, which are common in natural waters. nih.govacs.org The process is often indirect, driven by reactive species such as hydroxyl radicals generated by photosensitizers. nih.gov The rate and mechanism of photodegradation can depend on factors like the pH of the water and the specific structure of the amine compound. nih.gov
Sorption and Mobility in Soil: When introduced to soil, the behavior of amines is governed by factors like soil composition and pH. epa.gov Organic bases like aniline (B41778) derivatives can be sorbed to soil particles, which affects their mobility and potential to contaminate groundwater. epa.gov The sorption process can be complex, involving both physical and chemical interactions of the neutral and protonated forms of the amine with soil organic matter and mineral surfaces. epa.gov Over time, some aromatic amines can undergo transformation reactions catalyzed by soil minerals or become irreversibly bound to soil organic matter. epa.gov
Table 2: Factors Influencing the Environmental Fate of Related Amine Derivatives
| Environmental Process | Key Influencing Factors | General Observations for Related Compounds |
|---|---|---|
| Biodegradation | Chemical structure (e.g., presence of hydroxyl groups), salinity, microbial community nih.govnih.gov | Amine oxides are generally readily biodegradable in wastewater treatment. nih.govnih.gov Salinity can inhibit the degradation of some amines. nih.gov |
| Photodegradation | Presence of photosensitizers (nitrate, humic substances), pH, light wavelength nih.govacs.orgnih.gov | Indirect photodegradation via hydroxyl radicals is a significant pathway. nih.gov Degradation efficiency can be pH-dependent. nih.gov |
| Soil Sorption & Mobility | Soil organic matter content, clay type, pH, amine pKa epa.gov | Sorption to soil particles reduces mobility. Cation exchange and covalent binding can occur, influencing long-term fate. epa.gov |
Role as a Component or Product in Waste Valorization and Pyrolysis Research
Waste valorization is the process of converting waste materials into valuable products, contributing to a circular economy. wikipedia.orgorganicabiotech.com this compound, as a nitrogen-containing organic compound, is relevant to this field, particularly in the context of pyrolysis of nitrogenous waste streams.
Pyrolysis is a thermal decomposition process conducted in the absence of oxygen, used to convert organic materials like biomass and plastic waste into solid char, liquid oil (bio-oil), and gas. youtube.comacs.orgmdpi.com When the feedstock contains nitrogen, such as in nitrogen-containing polymers (e.g., polyamides, polyurethanes) or biomass, the resulting pyrolysis oil can contain a variety of nitrogenous chemical compounds. acs.orgresearchgate.netmdpi.com
Research on the pyrolysis of mixed plastic waste has confirmed the presence of nitrogen-containing species in the resulting oil, originating from polymers like polyamides and additives. acs.orgmdpi.com Studies on the pyrolysis of specific nitrogen-containing polymers report the formation of amines and nitriles as decomposition products. researchgate.net While the direct synthesis of this compound in these processes is not explicitly documented, the fundamental reactions occurring during pyrolysis—bond breaking and radical recombination—could potentially form such ester and amine structures from suitable precursors in the waste stream. mdpi.com
Furthermore, research is actively exploring the co-pyrolysis of biomass with nitrogen-rich sources to intentionally produce high-value nitrogenous chemicals. mdpi.com For instance, pyrolyzing walnut shells soaked in nitrogen-containing solutions has been shown to yield a bio-oil rich in compounds like pyrroles and pyridines. mdpi.com This demonstrates the principle of using pyrolysis for the targeted synthesis of nitrogen compounds from waste. The valorization of agricultural waste, which contains nitrogenous compounds like proteins, is also a significant area of research for producing bioenergy and biochemicals. mdpi.commdpi.com These approaches highlight the potential for processes like pyrolysis to transform nitrogen-containing waste into a source for chemicals, including the class of compounds to which this compound belongs.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-dimethylaminopropionate to minimize O-acylation byproducts?
Methodological Answer:
- The synthesis involves reacting the acid chloride of 3-dimethylaminopropionic acid with ethanolamine. To suppress O-acylation, use acidic conditions (e.g., HCl) to protonate the amine group, favoring N-acylation over O-acylation .
- Solvent choice (e.g., chloroform) and temperature control (0–5°C) can further reduce side reactions. Monitor progress via thin-layer chromatography (TLC) or HPLC to assess intermediate formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester group and dimethylamino moiety.
- High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretch at ~1730 cm⁻¹) .
- Purity analysis via gas chromatography (GC) or HPLC with UV detection ensures minimal impurities (<98% purity recommended for experimental reproducibility) .
Q. What factors influence the stability of this compound during storage?
Methodological Answer:
- Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture and acidic/basic environments, which can degrade the ester bond. Regularly assess stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) .
Q. What are the primary applications of this compound in chemical synthesis?
Methodological Answer:
- It serves as a precursor for synthesizing bioactive amides (e.g., 2-(3'-dimethylaminopropionamido)ethanol) via alkali-induced acyl migration .
- Its tertiary amine group facilitates pH-sensitive drug delivery systems or catalytic intermediates in organocatalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Conduct a meta-analysis of literature protocols, identifying variables such as solvent polarity, catalyst loading, and reaction time.
- Perform controlled experiments with standardized conditions (e.g., equimolar ratios, anhydrous solvents) and statistical validation (ANOVA or t-tests) to isolate critical factors .
- Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize stepwise additions .
Q. What computational methods predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic attack sites on the ester carbonyl.
- Molecular dynamics (MD) simulations assess solvation effects and transition states in acyl migration reactions .
- Compare results with experimental data (e.g., Hammett plots) to validate computational models .
Q. How does this compound interact with enzymatic systems, and what analytical techniques detect its metabolic byproducts?
Methodological Answer:
- Use LC-MS/MS to identify metabolites in vitro (e.g., liver microsome assays).
- Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities to enzymes like esterases or cytochrome P450 isoforms .
- Isotope labeling (e.g., ¹³C or ²H) traces metabolic pathways in cell cultures .
Q. What strategies mitigate low yields in acyl migration reactions involving this compound derivatives?
Methodological Answer:
Q. How can researchers design experiments to compare this compound’s reactivity with structurally similar esters (e.g., Ethyl 3-ethoxypropionate)?
Methodological Answer:
Q. What ethical and safety protocols are essential when handling this compound in biological studies?
Methodological Answer:
- Conduct toxicity assessments (e.g., LD₅₀ in rodent models) and adhere to institutional biosafety committee (IBC) guidelines.
- Use personal protective equipment (PPE) and fume hoods for volatile intermediates. Document waste disposal per EPA regulations (e.g., incineration for amine-containing compounds) .
Data Analysis & Reproducibility
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
Methodological Answer:
- Apply intra- and inter-laboratory reproducibility tests using Cohen’s kappa coefficient for categorical data (e.g., purity grades) or Bland-Altman plots for continuous yield measurements .
- Publish raw datasets (e.g., reaction parameters, spectral files) in open-access repositories to enable independent verification .
Q. How can researchers reconcile conflicting spectral data for this compound derivatives?
Methodological Answer:
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Collaborate with third-party labs for blind re-analysis of disputed spectra .
Integration with Broader Research
Q. How does this compound’s reactivity inform the design of pH-responsive drug delivery systems?
Methodological Answer:
Q. What interdisciplinary approaches link this compound’s chemical properties to industrial applications?
Methodological Answer:
- Partner with material scientists to develop amine-functionalized polymers for CO₂ capture or catalysis.
- Collaborate with pharmacologists to explore its use as a prodrug linker in antibody-drug conjugates (ADCs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
